molecular formula C15H10ClN3O2S B13421933 1,3-dihydro-7-nitro-5-(o-chlorophenyl)-2H-1,4-benzodiazepine-2-thione

1,3-dihydro-7-nitro-5-(o-chlorophenyl)-2H-1,4-benzodiazepine-2-thione

Cat. No.: B13421933
M. Wt: 331.8 g/mol
InChI Key: IZYKFSZYKIUTTE-UHFFFAOYSA-N
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Description

1,3-dihydro-7-nitro-5-(o-chlorophenyl)-2H-1,4-benzodiazepine-2-thione is a chemical compound belonging to the benzodiazepine class. This compound is known for its diverse pharmacological properties, including anticonvulsant, anxiolytic, and muscle relaxant effects. It is structurally related to clonazepam, a well-known benzodiazepine used in the treatment of various neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dihydro-7-nitro-5-(o-chlorophenyl)-2H-1,4-benzodiazepine-2-thione typically involves the following steps:

    Chlorination: The addition of a chlorine atom to the phenyl ring.

    Cyclization: Formation of the benzodiazepine ring through cyclization reactions.

The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

1,3-dihydro-7-nitro-5-(o-chlorophenyl)-2H-1,4-benzodiazepine-2-thione undergoes various chemical reactions, including:

    Oxidation: Conversion of the thione group to a sulfoxide or sulfone.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the chlorine atom with other substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, each with distinct pharmacological properties .

Scientific Research Applications

1,3-dihydro-7-nitro-5-(o-chlorophenyl)-2H-1,4-benzodiazepine-2-thione has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the enhancement of gamma-aminobutyric acid (GABA) receptor responses. By binding to GABA(a) receptors, it increases the opening frequency of chloride ion channels, leading to hyperpolarization of neurons and inhibition of neurotransmission. This mechanism underlies its anticonvulsant and anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

    Clonazepam: A closely related benzodiazepine with similar pharmacological properties.

    Diazepam: Another benzodiazepine used for its anxiolytic and muscle relaxant effects.

    Lorazepam: Known for its potent anxiolytic and sedative properties.

Uniqueness

1,3-dihydro-7-nitro-5-(o-chlorophenyl)-2H-1,4-benzodiazepine-2-thione is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its nitro and thione groups contribute to its high potency and efficacy in various therapeutic applications .

Properties

Molecular Formula

C15H10ClN3O2S

Molecular Weight

331.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepine-2-thione

InChI

InChI=1S/C15H10ClN3O2S/c16-12-4-2-1-3-10(12)15-11-7-9(19(20)21)5-6-13(11)18-14(22)8-17-15/h1-7H,8H2,(H,18,22)

InChI Key

IZYKFSZYKIUTTE-UHFFFAOYSA-N

Canonical SMILES

C1C(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl

Origin of Product

United States

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